molecular formula C8H6BrNO4 B3031714 5-(Bromomethyl)-2-nitrobenzoic acid CAS No. 63999-90-6

5-(Bromomethyl)-2-nitrobenzoic acid

Cat. No.: B3031714
CAS No.: 63999-90-6
M. Wt: 260.04 g/mol
InChI Key: YFVPUXVMPIYZDD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. This compound is characterized by a bromomethyl group attached to the benzene ring, which also contains a nitro group and a carboxylic acid group. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

5-(Bromomethyl)-2-nitrobenzoic acid is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic compounds . Therefore, the primary targets of this compound are the organic substrates involved in the Suzuki–Miyaura coupling reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a series of steps . The reaction begins with the oxidative addition of the bromomethyl group to a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where the nitrobenzoic acid group is transferred from boron to the palladium . The reaction concludes with reductive elimination, forming the final product .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic structures from simpler precursors . The reaction is highly versatile and can be used to synthesize a wide range of organic compounds . The downstream effects of this pathway include the production of pharmaceuticals, agrochemicals, and materials for electronics .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex structures that are difficult to obtain through other methods .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the yield of the final product . Additionally, the stability of the compound can be affected by factors such as temperature, light, and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-nitrobenzoic acid typically involves the bromination of 2-nitrobenzoic acid. One common method includes the following steps:

    Nitration: The starting material, benzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrobenzoic acid.

    Bromination: The 2-nitrobenzoic acid is then brominated using bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction is typically carried out in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.

    Esterification: Alcohols like methanol or ethanol in the presence of sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Aminomethyl Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

    Esters: From esterification reactions.

Scientific Research Applications

5-(Bromomethyl)-2-nitrobenzoic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, including heterocycles and polymers.

    Biology: In the development of probes and markers for biological studies, particularly in the labeling of biomolecules.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

    Industry: In the production of agrochemicals and dyes, where it serves as a building block for more complex structures.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-nitrobenzoic acid: Similar structure but with a chlorine atom instead of bromine.

    5-(Methyl)-2-nitrobenzoic acid: Lacks the halogen atom, making it less reactive in substitution reactions.

    2-Nitrobenzoic acid: Lacks the bromomethyl group, limiting its reactivity in certain synthetic applications.

Uniqueness

5-(Bromomethyl)-2-nitrobenzoic acid is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

5-(bromomethyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVPUXVMPIYZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603753
Record name 5-(Bromomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63999-90-6
Record name 5-(Bromomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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